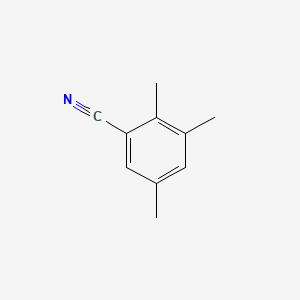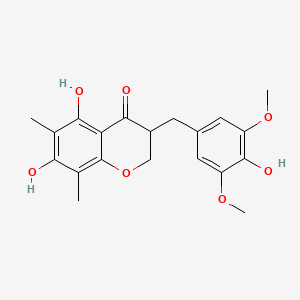
2-Oxopomolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxopomolic acid is a chemical compound with the molecular formula C30H46O5 . It is a white to slightly yellow crystal with low solubility . It has been found to exhibit cytotoxic activity, reduce melanin in B16-F10 cells, and exhibit antioxidant power similar to vitamin E .
Synthesis Analysis
The synthesis of 2-Oxopomolic acid is generally achieved through chemical synthesis . The specific method depends on the desired target compound, and it is usually synthesized through a series of reaction steps in the synthetic route .Physical And Chemical Properties Analysis
2-Oxopomolic acid is a white to slightly yellow crystal with low solubility . It is acidic and stable at room temperature . The boiling point is predicted to be 616.9±55.0 °C, and the density is predicted to be 1.18±0.1 g/cm3 .科学的研究の応用
Inhibitor of Soluble Epoxide Hydrolase (sEH)
2-Oxopomolic acid has been identified as a potential inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of arachidonic acid . The inhibition of sEH can have significant implications in the treatment of cardiovascular diseases, inflammation, and pain .
Component in Traditional Medicine
2-Oxopomolic acid is found in the roots of Aruncus sylvester, a plant used in traditional Chinese medicine for the treatment of traumatic injury and internal lesion caused by overexertion . This suggests potential medicinal applications of 2-Oxopomolic acid.
Potential Role in Cardiovascular Research
Given its inhibitory effect on sEH, 2-Oxopomolic acid could be a promising candidate for further studies using cell-based assays and in vivo cardiovascular tests .
Role in Fruit-derived Therapeutics
2-Oxopomolic acid is one of the triterpenoids derived from the fruit of Malus domestica (Fuji apples) . This suggests that it could play a role in the development of fruit-derived therapeutics.
Potential Role in Anti-Inflammatory Therapies
The inhibition of sEH by 2-Oxopomolic acid could potentially be leveraged in the development of anti-inflammatory therapies, given the role of sEH in inflammatory processes .
Potential Role in Pain Management
Given the role of sEH in pain signaling, 2-Oxopomolic acid, as an sEH inhibitor, could potentially be used in the development of novel pain management therapies .
Safety and Hazards
The toxicity and safety information of 2-Oxopomolic acid is limited . Therefore, appropriate safety measures should be taken when handling and using it. It is recommended to wear appropriate personal protective equipment, such as laboratory gloves, protective glasses, and laboratory coats. In addition, avoid inhaling dust and avoid contact with skin and eyes .
作用機序
Target of Action
2-Oxopomolic acid is a triterpenoid compound that has been found to exhibit cytotoxic activity and radical-scavenging activities . These activities suggest that the compound’s primary targets may be involved in cell survival and oxidative stress pathways.
Mode of Action
Its cytotoxic and radical-scavenging activities suggest that it may interact with its targets to induce cell death and neutralize harmful free radicals . This could result in the inhibition of cell proliferation and the protection of cells from oxidative damage.
Biochemical Pathways
2-Oxopomolic acid may affect several biochemical pathways due to its cytotoxic and radical-scavenging activities. For instance, it may influence pathways involved in cell survival and death, such as apoptosis and autophagy. Additionally, it may affect pathways related to oxidative stress, such as the antioxidant response pathway .
Result of Action
The cytotoxic activity of 2-Oxopomolic acid suggests that it may induce cell death, potentially leading to the inhibition of cell proliferation . Its radical-scavenging activity indicates that it may protect cells from oxidative damage by neutralizing harmful free radicals . These actions could result in the suppression of tumor growth and the protection of normal cells from oxidative stress.
特性
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,20-23,32,35H,9-16H2,1-7H3,(H,33,34)/t17-,20+,21-,22-,23+,26+,27-,28-,29-,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZKQSIAHGHXDL-SGOBLLPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=O)C(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC(=O)[C@@H](C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxopomolic acid | |
Q & A
Q1: What is the mechanism of action for 2-oxopomolic acid's inhibitory effect on soluble epoxide hydrolase (sEH)?
A1: 2-Oxopomolic acid acts as a non-competitive inhibitor of sEH, binding to an allosteric site rather than directly competing with the substrate. [] Molecular simulations suggest that it binds to the right pocket adjacent to the enzyme's active site. [] This binding interferes with the enzyme's activity, ultimately leading to reduced hydrolysis of epoxyeicosatrienoic acids (EETs). EETs are signaling molecules with anti-inflammatory and vasodilatory effects, suggesting that sEH inhibition by 2-oxopomolic acid could be beneficial for cardiovascular health.
Q2: Does 2-oxopomolic acid exhibit inhibitory effects on other enzymes besides sEH?
A2: Yes, 2-oxopomolic acid has shown significant inhibitory activity against α-glucosidase, even surpassing the potency of the commonly used drug acarbose. [] This suggests potential applications for 2-oxopomolic acid in managing blood sugar levels and treating type 2 diabetes.
Q3: What is the molecular formula and weight of 2-oxopomolic acid?
A3: While the provided abstracts do not explicitly state the molecular formula and weight of 2-oxopomolic acid, its structure can be deduced from its name and classification as a triterpenoid. Based on this, its molecular formula is likely C30H46O4, and its molecular weight would be 470.68 g/mol.
Q4: How does the structure of 2-oxopomolic acid compare to other similar triterpenoids, and does this affect its activity?
A4: 2-Oxopomolic acid is structurally related to ursolic acid and pomolic acid. [, ] These compounds share the same ursane triterpene skeleton but differ in the functional groups attached. These structural variations can significantly impact their biological activity. For example, 2-oxopomolic acid exhibits greater anti-HIV activity compared to ursolic acid. [] Further research exploring structure-activity relationships could identify key structural features responsible for specific activities.
Q5: From which natural sources can 2-oxopomolic acid be isolated?
A5: 2-Oxopomolic acid has been isolated from various plant sources, including:
- Malus domestica (Fuji apples) []
- Agrimonia pilosa []
- Polylepis racemosa []
- Rosa species (red rose petals) []
- Annurca apples []
- Sorbaria sorbifolia []
- Leucosidea sericea []
Q6: Have there been any in vivo studies on the effects of 2-oxopomolic acid?
A6: While one study mentioned promising potential for 2-oxopomolic acid to be further investigated in cell-based assays and in vivo cardiovascular tests, [] the provided abstracts do not provide details on specific in vivo studies conducted with this compound. Further research is needed to understand its absorption, distribution, metabolism, and excretion, as well as its efficacy and safety in living organisms.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


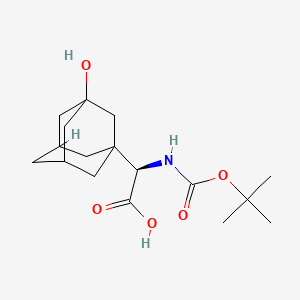

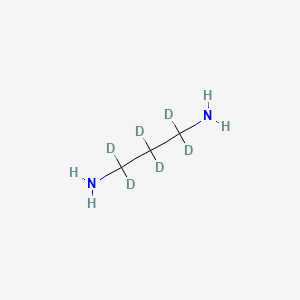
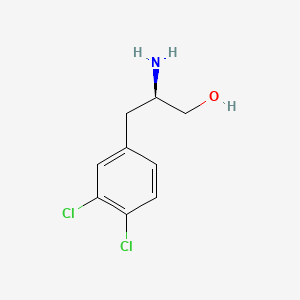


![5-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B571560.png)
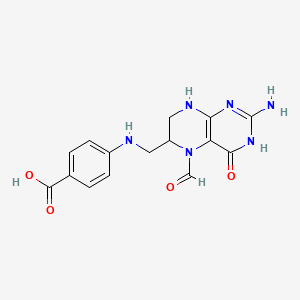
![5-fluoro-2-(2-morpholino-5-(morpholinosulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B571563.png)

